molecular formula C11H14N4O2 B2738952 N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine CAS No. 860649-95-2

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine

Cat. No. B2738952
CAS RN: 860649-95-2
M. Wt: 234.259
InChI Key: YFCPXZBWEHDOEW-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” is a chemical compound with the molecular formula C11H14N4O2 . It has a molecular weight of 234.25 .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” is based on its molecular formula C11H14N4O2 . The specific structure details are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” are not specified in the search results. More detailed information might be found in technical documents or material safety data sheets .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” are not specified in the search results. These properties typically include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Tautomerism and Metal Complexation

Research has explored the solid-state, solution, and gas phase structures of related compounds, focusing on their potential in coordination chemistry and metal-mediated catalysis. The study of 2-acylmethyl-2-oxazolines, which are structurally and functionally related to N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine, highlights the significance of enamine tautomers and their stability across different phases. These compounds show promise as ligands in coordination chemistry, suggesting potential applications in catalysis and materials science (Jones et al., 2013).

Synthesis Techniques

One-pot multistep synthesis techniques have been developed for related compounds, demonstrating the efficiency of creating complex molecules from simpler precursors. This approach is relevant for the synthesis of pharmaceuticals and materials with specific functional properties (Bagley et al., 2005).

Neurochemical Pharmacology

The pharmacological profile of psychoactive substances structurally similar to N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine has been examined, with a focus on their activity at serotonin receptors. These studies contribute to understanding the molecular basis of hallucinogenic activity and could inform the development of new therapeutic agents (Eshleman et al., 2018).

Water Treatment and NDMA Formation

Research into the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during water treatment processes has identified dimethylamine and related compounds as key precursors. Understanding the chemistry of NDMA formation is crucial for developing safer water disinfection methods (Mitch & Sedlak, 2004).

Molecular Electronics

The development of molecular electronic devices using compounds with nitroamine redox centers demonstrates the potential for creating high-performance electronic components at the molecular level. Such research could lead to advances in computing and data storage technologies (Chen et al., 1999).

Safety and Hazards

The safety and hazards associated with “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” are not specified in the search results. Safety data sheets (SDS) usually provide this information .

Future Directions

The future directions for the use or study of “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” are not specified in the search results. Future directions could include potential applications, ongoing research, and areas of interest for further exploration .

properties

IUPAC Name

N,N-dimethyl-2-(5-nitroindazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-9-7-10(15(16)17)3-4-11(9)12-14/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCPXZBWEHDOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Nitroindazole (1.00 g, 6.13 mmol) was dissolved in 20 mL of N,N-dimethylformamide and potassium carbonate (2.50 g, 18.1 mmol) was added. The mixture was stirred for 30 minutes and then (2-chloro-ethyl)-dimethyl-amine hydrochloride (1.32 g 9.16 mmol) was added. The reaction mixture was heated to 60° C. for 6 hours, cooled to room temperature, filtered through a plug of silica gel and rinsed with triethylamine/ethyl acetate (1/4). The filtrate was concentrated in vacuo and the residue purified by flash chromatography (silica gel, triethylamine/ethyl acetate 1/30). 1H NMR (300 MHz, DMSO-d6) ppm 2.18 (s, 6H), 2.81 (t, 2H, J=6.44), 4.60 (t, 2H, J=6.44), 7.78 (m, 1H), 8.00 (m, 1H), 8.82 (s, 1H), 8.89 (m, 1H); MS (DCI/NH3) m/z 235 [M+H]+.
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